molecular formula C9H6BrFN2 B2435206 2-(4-Bromo-3-fluorophenyl)-1H-imidazole CAS No. 1370601-04-9

2-(4-Bromo-3-fluorophenyl)-1H-imidazole

Cat. No.: B2435206
CAS No.: 1370601-04-9
M. Wt: 241.063
InChI Key: HJCQNBDFRMNGBQ-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Organic Synthesis and Materials Science

The versatility of the imidazole nucleus makes it a crucial building block in organic synthesis. It is a constituent of several important natural products, including the amino acid histidine, purines, and nucleic acids. semanticscholar.org This natural prevalence has inspired chemists to incorporate the imidazole moiety into numerous synthetic compounds with a wide spectrum of biological activities. ekb.eg Consequently, imidazole derivatives are central to the development of pharmaceuticals. researchgate.net

In the realm of materials science, imidazole-based compounds have demonstrated significant utility. They are extensively studied as effective corrosion inhibitors for various metals and alloys. The imidazole molecule can adsorb onto a metal surface, forming a protective layer that mitigates the damaging effects of corrosive environments. This is attributed to the presence of electron-rich nitrogen atoms and π-electrons in the aromatic ring, which can interact with the metal's d-orbitals. Furthermore, imidazole derivatives are utilized in the development of novel polymers and as ligands in catalysis, highlighting their diverse applications beyond the biomedical field.

Overview of Halogenated Imidazoles in Advanced Chemical Applications

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the imidazole scaffold can profoundly influence the molecule's physicochemical and biological properties. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic efficacy of a drug candidate. For instance, the presence of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Bromo-substituted imidazoles, in particular, are important intermediates in the synthesis of more complex molecules and have been investigated for their potential antimicrobial, antifungal, and anticancer properties. ontosight.ai The bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures. Similarly, the incorporation of fluorine can significantly alter a molecule's electronic properties and bioavailability.

Contextualization of 2-(4-Bromo-3-fluorophenyl)-1H-Imidazole within the Broader Field

This compound is a specific example of a 2-substituted halogenated imidazole. Its structure features an imidazole ring connected at the 2-position to a phenyl group that is substituted with both a bromine and a fluorine atom. This particular arrangement of atoms suggests its potential as a valuable compound in various areas of chemical research.

The synthesis of 2-aryl-1H-imidazoles, such as the compound , can be achieved through several established synthetic routes. A common method involves the condensation of an aryl aldehyde (in this case, 4-bromo-3-fluorobenzaldehyde) with a 1,2-dicarbonyl compound (like glyoxal) and ammonia (B1221849) or an ammonia source. rsc.org Other multicomponent reactions have also been developed to afford highly substituted imidazole derivatives in good yields. organic-chemistry.org

While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The presence of the bromo and fluoro substituents on the phenyl ring makes it an interesting candidate for medicinal chemistry research, potentially exhibiting enhanced biological activity due to these modifications. Furthermore, the bromine atom provides a reactive site for further synthetic elaboration, positioning this compound as a potentially useful building block for the creation of more complex pharmaceutical agents or functional materials.

Below is a table summarizing the key properties of this compound, gleaned from chemical supplier databases.

PropertyValue
Chemical Formula C₉H₆BrFN₂
Molecular Weight 241.06 g/mol
CAS Number 1370601-04-9

The exploration of compounds like this compound is emblematic of the ongoing efforts in chemical science to design and synthesize novel molecules with tailored properties for a wide range of applications, from human health to materials science.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCQNBDFRMNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CN2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromo 3 Fluorophenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) and the substituted phenyl rings. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the adjacent functional groups.

The protons on the imidazole ring, typically found at positions 4 and 5, are expected to appear as a singlet or a set of closely coupled doublets in the aromatic region of the spectrum. The N-H proton of the imidazole ring will likely appear as a broad singlet at a downfield chemical shift, and its position can be influenced by the solvent and concentration.

The protons on the 4-bromo-3-fluorophenyl ring will exhibit a more complex splitting pattern due to both homo- and heteronuclear coupling. The proton at the 2-position of the phenyl ring will be a doublet of doublets, split by the adjacent fluorine atom and the proton at the 6-position. The proton at the 6-position will also be a doublet of doublets, coupled to the protons at the 2- and 5-positions. The proton at the 5-position will appear as a triplet, split by the adjacent bromine and the proton at the 6-position.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2' 7.8 - 8.0 dd ³JHH ≈ 8.5, ⁴JHF ≈ 6.0
H-5' 7.4 - 7.6 t ³JHH ≈ 8.0
H-6' 7.6 - 7.8 dd ³JHH ≈ 8.5, ⁴JHH ≈ 2.0
H-4/H-5 7.2 - 7.4 s

¹³C NMR Spectroscopic Analysis (including C-F coupling constants)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In the case of this compound, the presence of fluorine will lead to characteristic C-F coupling, which is invaluable for signal assignment. The carbon directly bonded to the fluorine atom (C-3') will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons at the ortho (C-2', C-4'), meta (C-5'), and para (C-6') positions relative to the fluorine will show smaller two-, three-, and four-bond couplings, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon Predicted Chemical Shift (δ, ppm) C-F Coupling Constant (JCF, Hz)
C-2 145 - 148
C-4/C-5 120 - 125
C-1' 130 - 133 d, ²JCF ≈ 20-25
C-2' 115 - 118 d, ²JCF ≈ 20-25
C-3' 158 - 162 d, ¹JCF ≈ 240-250
C-4' 118 - 121 d, ³JCF ≈ 5-8
C-5' 133 - 136 d, ⁴JCF ≈ 2-4

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily through two or three bonds. For the phenyl ring, cross-peaks would be observed between H-2' and H-6', and between H-5' and H-6'.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system. This would be particularly useful to confirm that all the phenyl protons belong to the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon assignments for the CH groups in both the imidazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity between the imidazole and phenyl rings, for instance, by observing a correlation between the imidazole C-2 and the phenyl protons. It also helps in assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the protons on the imidazole ring and the adjacent protons on the phenyl ring, helping to define the preferred conformation of the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy (Vibrational modes of functional groups)

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively.

Table 3: Predicted FT-IR Vibrational Modes

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3500 (broad)
Aromatic C-H Stretch 3000 - 3100
C=N Stretch 1580 - 1620
Aromatic C=C Stretch 1450 - 1600
C-F Stretch 1100 - 1200

Raman Spectroscopy (Complementary vibrational analysis)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The symmetric breathing modes of the phenyl and imidazole rings are also expected to be prominent. The C-Br stretching vibration, which may be weak in the IR spectrum, can sometimes be more easily observed in the Raman spectrum.

Table 4: Predicted Raman Active Vibrational Modes

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic Ring Breathing 990 - 1010
Imidazole Ring Breathing 1250 - 1280
Aromatic C=C Stretch 1580 - 1610

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₉H₆BrFN₂), the theoretical exact mass can be calculated with high precision. Electrospray ionization (ESI) in positive mode is a common method for analyzing such compounds, which would typically yield the protonated molecule, [M+H]⁺.

The exact mass of this protonated ion allows for the unambiguous confirmation of the compound's elemental composition. Furthermore, by subjecting the parent ion to fragmentation (MS/MS analysis), a characteristic fragmentation pattern is produced. This pattern provides valuable information about the molecule's structure, as cleavage occurs at the weakest bonds or results in the formation of particularly stable fragment ions. Based on the structure of this compound, key fragmentation pathways would likely involve the cleavage of the bond between the phenyl and imidazole rings and the sequential loss of small molecules.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Calculated m/z Description
[C₉H₆BrFN₂ + H]⁺ 240.9775 Protonated molecular ion
[C₉H₅BrFN₂]⁺ 239.9697 Loss of a hydrogen radical
[C₆H₄BrF]⁺ 173.9502 Fragment corresponding to the bromofluorophenyl group

Note: These values are theoretical and would be confirmed by experimental HRMS analysis.

Coupled Techniques (e.g., LC-MS, GC-MS) for Purity and Mixture Analysis

To ensure the integrity of analytical data, the purity of the compound must be established. Coupled chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are routinely used for this purpose.

LC-MS: This technique is highly suitable for the analysis of this compound. The compound would first pass through an HPLC column, which separates it from any impurities. The eluent is then directed into the mass spectrometer, which serves as a detector. This allows for the confirmation of the molecular weight of the main peak and the identification of any co-eluting impurities by their mass.

GC-MS: For GC-MS analysis, the compound would need to be sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to improve its chromatographic properties. Similar to LC-MS, GC separates the compound from non-volatile or different-volatility impurities before it enters the mass spectrometer for detection and identification.

These techniques are crucial not only for purity assessment but also for quantitative analysis and for identifying the compound within complex matrices, such as in reaction monitoring or metabolic studies.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail regarding molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with very high precision.

The data obtained from single-crystal X-ray diffraction would provide definitive measurements of:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

This information is fundamental for understanding the molecule's steric and electronic properties.

Analysis of Dihedral Angles and Intermolecular Interactions in Crystalline State

The crystal structure reveals not only the geometry of a single molecule but also how multiple molecules pack together in the solid state. This packing is governed by various intermolecular forces.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is directed by non-covalent interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The N-H group on the imidazole ring is a strong hydrogen bond donor and can form bonds with the nitrogen atom of a neighboring imidazole ring (N-H···N), creating chains or dimers.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, potentially interacting with the nitrogen atoms of the imidazole ring or the fluorine atom of another molecule.

π-π Stacking: The aromatic phenyl and imidazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion, contributing to the stability of the crystal packing.

The analysis of these interactions provides crucial insights into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.

Table 2: Anticipated Intermolecular Interactions for this compound in the Crystalline State

Interaction Type Donor Acceptor Potential Motif
Hydrogen Bonding Imidazole N-H Imidazole N Chains, Dimers
Halogen Bonding C-Br Imidazole N, C-F Layered structures

Reactivity and Functionalization Strategies of 2 4 Bromo 3 Fluorophenyl 1h Imidazole

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1-H and N3)

The two nitrogen atoms in the imidazole ring are key centers of reactivity. The N1 atom bears a proton and can act as an acid, while the N3 atom has a lone pair of electrons and acts as a base and a nucleophile. globalresearchonline.netpharmaguideline.com This amphoteric nature allows for a variety of functionalization reactions. globalresearchonline.net

N-alkylation is a common transformation for imidazole derivatives. The acidic proton on the N1 nitrogen can be removed by a base, forming an imidazolide (B1226674) anion. This anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides to form N-substituted imidazoles. otago.ac.nz Due to the tautomerism of the imidazole ring, alkylation of an unsymmetrically substituted imidazole like 2-(4-Bromo-3-fluorophenyl)-1H-imidazole can potentially lead to a mixture of N1 and N3 substituted products. However, in the case of 2-substituted imidazoles, the substituent at the C2 position renders the two nitrogen atoms equivalent through tautomerization, meaning alkylation will lead to a single product, designated as the N1-alkylated derivative.

The choice of base and solvent significantly influences the outcome of N-alkylation reactions. otago.ac.nz Strong bases such as sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are effective for deprotonating the imidazole N-H. nih.gov Weaker bases like cesium carbonate (Cs2CO3) are also commonly used. mdpi.com

Table 1: General Conditions for N-Alkylation of Imidazoles

ReagentBaseSolventTypical Conditions
Alkyl Halide (e.g., CH3I, BnBr)NaH, K2CO3, Cs2CO3DMF, THF, AcetonitrileRoom temperature to moderate heating
Dialkyl Sulfate (e.g., (CH3)2SO4)NaOH, KOHWater, DichloromethaneOften performed under phase-transfer conditions
Carbonates (e.g., Diethyl carbonate)Organic Tertiary AmineToluene, NMPHeating (80-140 °C) google.com

While N-alkylation of 2-substituted imidazoles is straightforward, achieving regioselectivity in imidazoles substituted at the C4 or C5 position is a significant challenge. acs.org A powerful strategy to control the position of N-alkylation involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govnih.gov This method, known as "trans-N-alkylation," allows for the regioselective preparation of N-alkylated imidazoles that are otherwise difficult to access. acs.orgnih.gov

The strategy proceeds as follows:

Protection: The imidazole is first protected at the N1 position with a SEM group.

Alkylation: The N3 position of the SEM-protected imidazole is then alkylated using an alkylating agent.

Deprotection: The SEM group is subsequently removed, typically under acidic conditions, to yield the desired 1-alkyl-4-substituted or 1-alkyl-5-substituted imidazole. acs.orgnih.gov

A key feature of this strategy is the "SEM-switch," where the SEM group can be transferred from the N1 to the N3 nitrogen, enabling further functionalization at other positions before the final N-alkylation step. nih.govnih.gov This approach provides a high degree of control over the synthesis of complex, multi-substituted imidazoles. acs.orgnih.govnih.gov

Reactivity of the Imidazole Carbon Atoms (C2, C4, C5)

The carbon atoms of the imidazole ring exhibit varied reactivity towards both electrophiles and nucleophiles, and they are amenable to modern C-H functionalization techniques.

The imidazole ring is an electron-rich aromatic system and is generally reactive towards electrophilic substitution. globalresearchonline.netnumberanalytics.com The substitution pattern is dictated by the stability of the intermediate carbocation (arenium ion). uobabylon.edu.iq Attack at the C5 (or C4) position is generally favored over the C2 position because it results in a more stable intermediate where the positive charge can be delocalized over two nitrogen atoms without placing an unfavorable positive charge on the pyridine-like N3 nitrogen. globalresearchonline.netuobabylon.edu.iq In this compound, the C4 and C5 positions are therefore the most likely sites for electrophilic attack.

Common electrophilic substitution reactions for imidazoles include:

Halogenation: Imidazoles can be halogenated using reagents like bromine or N-iodosuccinimide (NIS). uobabylon.edu.iqyoutube.com Depending on the conditions, mono-, di-, or tri-halogenated products can be obtained. uobabylon.edu.iq

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq The strong electron-withdrawing nature of the nitro group deactivates the ring, often preventing multiple nitrations. youtube.com

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the imidazole ring. uobabylon.edu.iq

Nucleophilic aromatic substitution on the imidazole ring is generally difficult due to the electron-rich nature of the heterocycle. globalresearchonline.netpharmaguideline.com Such reactions typically require the presence of a strong electron-withdrawing group on the ring to activate it towards nucleophilic attack. pharmaguideline.comaskfilo.com The position most susceptible to nucleophilic attack is C2, as the inductive effect of both nitrogen atoms makes this carbon the most electron-deficient. nih.govaskfilo.com

For this compound, direct nucleophilic substitution on the imidazole carbons is unlikely. However, if a good leaving group (such as a halogen) were present at the C2 position, nucleophilic substitution would be more feasible. pharmaguideline.com The presence of the electron-withdrawing 2-aryl group could provide some activation for such a process.

Direct C-H functionalization has emerged as a powerful tool for elaborating the imidazole core, avoiding the need for pre-functionalized starting materials. nih.gov Transition metal-catalyzed reactions, particularly those using palladium and nickel, have been developed for the regioselective arylation of all three C-H bonds of the imidazole ring. nih.govrsc.orgacs.org

The regioselectivity of these C-H arylation reactions can be precisely controlled by the choice of catalyst, ligand, base, and solvent. nih.gov

C5-Arylation: The C5 position is the most nucleophilic carbon and is often the most reactive site for palladium-catalyzed arylation under weakly basic conditions. nih.gov

C2-Arylation: The C2 proton is the most acidic due to the inductive effect of the adjacent nitrogen atoms. nih.gov In the presence of a strong base, deprotonation at C2 can occur, facilitating palladium- or nickel-catalyzed arylation at this position. nih.govrsc.org

The use of an N1-protecting group, such as the SEM group, is instrumental in these methodologies, allowing for sequential and regioselective arylation at the C5 and C2 positions. acs.orgnih.gov These methods provide rapid access to complex mono-, di-, and tri-arylated imidazoles from simple precursors. nih.govnih.gov

Table 2: Catalytic Systems for Regioselective C-H Arylation of Imidazoles

PositionCatalystLigandBaseSolventReference
C5Pd(OAc)2P(o-tol)3K2CO3 / pivalic acidDMA nih.gov
C2Pd(OAc)2PCy3·HBF4KOtBuToluene nih.gov
C2Ni(OTf)2dcypeK3PO4t-Amyl alcohol rsc.org
C2Ni(cod)2dcypeCs2CO31,4-Dioxane rsc.org

Abbreviations: OAc = acetate, o-tol = ortho-tolyl, Cy = cyclohexyl, tBu = tert-butyl, OTf = trifluoromethanesulfonate, dcype = 1,2-bis(dicyclohexylphosphino)ethane, cod = 1,5-cyclooctadiene, DMA = N,N-dimethylacetamide.

Reactivity of the Phenyl Ring Substituents (Bromine and Fluorine)

The bromine and fluorine substituents on the phenyl ring of this compound exhibit differential reactivity, which can be exploited for selective functionalization. The carbon-bromine bond is generally more susceptible to cleavage in cross-coupling reactions compared to the more stable carbon-fluorine bond. This allows for targeted modifications at the bromine-substituted position while leaving the fluorine atom intact.

The bromine atom at the 4-position of the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the position of the bromine atom. semanticscholar.orgresearchgate.net

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. mdpi.com

Unprotected haloimidazoles can be challenging substrates in cross-coupling reactions; however, efficient protocols have been developed that allow for the successful coupling of these compounds in good to excellent yields under relatively mild conditions. researchgate.net The reaction's success with unprotected imidazoles demonstrates its utility in simplifying synthetic routes by avoiding protection-deprotection steps. nih.gov

Below is an interactive data table summarizing representative Suzuki-Miyaura cross-coupling reactions involving brominated aromatic compounds, illustrating the versatility of this method.

Aryl HalideCoupling Partner (Boronic Acid/Ester)Catalyst SystemProductYield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine75
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Chlorophenylboronic acidPd(PPh₃)₄ / K₃PO₄4,6-dichloro-5-(4'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine70

This table is representative of Suzuki-Miyaura reactions on similar bromophenyl structures and is for illustrative purposes.

The fluorine atom at the 3-position of the phenyl ring significantly influences the reactivity of the entire molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). rsc.org This effect reduces the electron density of the phenyl ring, making it more electron-deficient.

The electron-withdrawing nature of fluorine can impact the Suzuki-Miyaura coupling at the adjacent bromine position. It can affect the oxidative addition step in the catalytic cycle by altering the electronic properties of the carbon-bromine bond. While a comprehensive study on this specific molecule is not widely available, in related fluorinated compounds, the presence of fluorine can modulate the reaction rates and yields. nih.gov

Furthermore, the electron-withdrawing effect of fluorine can influence the acidity of the N-H proton on the imidazole ring. A more electron-deficient phenyl ring can lead to a more acidic imidazole proton, which might necessitate careful selection of the base in cross-coupling reactions to avoid undesired side reactions.

The presence of fluorine also has implications for the potential biological activity of the resulting compounds. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modify the pharmacokinetic properties of drug candidates. nih.gov

Theoretical and Computational Investigations of 2 4 Bromo 3 Fluorophenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed understanding of the electronic landscape of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.

These calculations would reveal the three-dimensional arrangement of atoms, bond lengths, and bond angles. The presence of the bromine and fluorine atoms on the phenyl ring is expected to influence the planarity of the molecule and the rotational barrier between the phenyl and imidazole (B134444) rings. The electronic properties of the imidazole ring and the phenyl ring are modulated by the electron-withdrawing nature of the halogen substituents. DFT provides a robust framework for understanding these structural and electronic nuances. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energy)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may have significant contributions from the phenyl ring, influenced by the electron-withdrawing bromo and fluoro substituents. The precise energies and the gap can be calculated using DFT. schrodinger.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-1.5 to -0.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

Note: The values in this table are estimates based on typical DFT calculations for similar halogenated phenylimidazole derivatives and are for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions. For this compound, NBO analysis can reveal the charge distribution on each atom, providing insights into the molecule's polarity and reactive sites.

Furthermore, NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from lone pairs of the nitrogen atoms in the imidazole ring to the antibonding orbitals of the phenyl ring, and vice versa. The presence of the electronegative bromine and fluorine atoms will significantly influence these interactions. For instance, strong interactions might be observed between the lone pairs of the halogen atoms and the π* orbitals of the aromatic system. ijnc.ir

Table 2: Predicted NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N(imidazole)π(C-C phenyl)5 - 15
LP(2) Brσ(C-C phenyl)1 - 5
π(C-C imidazole)π*(C-C phenyl)10 - 25

Note: The values in this table are estimates based on typical NBO calculations for similar aromatic and heterocyclic compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The hydrogen atom attached to the imidazole nitrogen will exhibit a positive potential, indicating its acidic character. The halogen atoms will have regions of both positive (the σ-hole) and negative potential, influencing their ability to participate in different types of non-covalent interactions. rsc.orgnih.gov

Studies of Intramolecular and Intermolecular Interactions

The halogen substituents on the phenyl ring of this compound play a crucial role in mediating non-covalent interactions, particularly halogen bonding.

Halogen Bonding Interactions (Br...X, F...X)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-X bond.

In this compound, both the bromine and fluorine atoms can potentially participate in halogen bonding. The bromine atom, being larger and more polarizable, is generally a stronger halogen bond donor than fluorine. ijres.org The bromine atom can form halogen bonds (Br...X) with various Lewis bases, such as the nitrogen atom of another imidazole molecule or other electron-rich atoms. The strength of this interaction is influenced by the electron-withdrawing fluorine atom on the same phenyl ring, which can enhance the positive character of the σ-hole on the bromine atom. acs.org

The fluorine atom can also participate in weaker halogen bonds (F...X) or act as a hydrogen bond acceptor. nih.gov Computational studies can be used to model and quantify the strength and geometry of these halogen bonding interactions, which are critical for understanding the crystal packing of the compound and its interactions with biological targets.

Table 3: Predicted Halogen Bonding Parameters for this compound Dimers
InteractionTypical Distance (Å)Typical Interaction Energy (kcal/mol)
C-Br···N(imidazole)2.8 - 3.2-3 to -7
N-H···F-C2.0 - 2.5-1 to -3

Note: The values in this table are estimates based on computational studies of halogen bonding in similar molecular systems and are for illustrative purposes.

Hydrogen Bonding Interactions (N-H...X, C-H...X)

Hydrogen bonding plays a crucial role in the supramolecular assembly of imidazole-containing compounds. In this compound, the imidazole ring provides a classic hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp2 hybridized nitrogen atom). The presence of these functionalities allows for the formation of robust intermolecular N-H...N hydrogen bonds, which are a characteristic feature of the crystal structures of many imidazole derivatives. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen BondN-H (imidazole)N (imidazole)Formation of primary structural motifs (e.g., chains, dimers)
Weak Hydrogen BondC-H (phenyl, imidazole)F, Br, NStabilization of the three-dimensional crystal lattice

Electrostatic and Van der Waals Interactions

The electrostatic potential surface of this compound is characterized by distinct regions of positive and negative potential, which govern the electrostatic interactions within the crystal lattice. The area around the N-H group of the imidazole ring is expected to exhibit a positive electrostatic potential, while the region around the sp2 hybridized nitrogen atom will be negative. The halogen substituents, bromine and fluorine, also introduce significant electronic effects. The fluorine atom, due to its high electronegativity, will create a region of negative potential, while the bromine atom, being more polarizable, can participate in halogen bonding.

Van der Waals forces, although weaker than hydrogen bonds, are ubiquitous and collectively contribute significantly to the crystal packing energy. These non-specific interactions, arising from temporary fluctuations in electron density, are crucial for the close packing of molecules in the solid state. The large surface area of the aromatic rings in this compound provides ample opportunity for these dispersive interactions to occur. The balance between the directional hydrogen bonds, electrostatic interactions, and the isotropic van der Waals forces dictates the final, most stable crystal structure.

Hirshfeld Surface Analysis for Quantifying Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule. The properties of this surface can then be mapped to provide detailed insights into the nature and extent of intermolecular contacts.

For this compound, the Hirshfeld surface would be decorated with distinct features corresponding to different types of interactions. The strong N-H...N hydrogen bonds would appear as prominent red regions on the d_norm map, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Weaker C-H...F and C-H...Br contacts would also be visible, though likely less intense.

Contact TypeExpected Contribution to Crystal PackingVisual Representation on d_norm map
N-H...NHighProminent red spots
C-H...F/BrModerateLess intense red spots
H...HHighLarge, diffuse areas
C...HModerateCharacteristic wing-like features in fingerprint plot
Br...H/F...HSignificantDistinct spikes in fingerprint plot

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about molecular conformations, dynamics, and interactions.

Analysis of Molecular Conformation and Stability

The conformational landscape of this compound is primarily defined by the torsional angle between the phenyl and imidazole rings. Due to steric hindrance between the ortho-hydrogen on the phenyl ring and the imidazole ring, a completely planar conformation is likely to be energetically unfavorable. MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable, low-energy conformations. nih.gov These simulations can also provide insights into the relative populations of different conformers at a given temperature. The stability of a particular conformation is determined by a combination of intramolecular factors, such as steric repulsion and electronic effects, as well as intermolecular interactions in the condensed phase.

Evaluation of Conformational Dynamics in Different Environments

The conformational dynamics of this compound are expected to be sensitive to its environment. MD simulations can be performed in different solvents to probe how the surrounding medium influences the molecule's flexibility and preferred conformations. In a polar solvent, for example, conformations that expose the polar N-H group of the imidazole ring may be favored due to favorable solute-solvent interactions. Conversely, in a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the conformational preferences. By analyzing the trajectories from MD simulations, it is possible to quantify the rate of conformational transitions and understand the underlying energetic barriers, providing a dynamic picture of the molecule's behavior in different chemical environments.

Structure Reactivity and Structure Electronic Property Relationships

Influence of Halogenation (Bromine and Fluorine) on Electronic Properties of the Imidazole (B134444) Ring

The presence of bromine and fluorine atoms on the phenyl substituent significantly modulates the electronic environment of the attached imidazole ring. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect). nih.gov This effect decreases the electron density of the phenyl ring, which in turn influences the electronic character of the imidazole core. nih.gov The substitution of fluorine on an aromatic ring has been shown to have a dramatic effect on the strengths of noncovalent interactions, such as halogen bonds. nih.gov

Bromine, while less electronegative than fluorine, also contributes to the electronic landscape primarily through an inductive withdrawing effect and its ability to participate in halogen bonding. acs.org Halogen bonding is a noncovalent interaction where the halogen atom acts as a Lewis acid. acs.org The electronic properties of halogens are anisotropic, meaning they are not uniform in all directions. acs.org This can lead to specific, directed interactions that influence molecular assembly and interactions with biological targets. The combined electron-withdrawing nature of both halogens on the phenyl ring ultimately reduces the electron density on the imidazole moiety, affecting its basicity and nucleophilicity. nih.gov

Table 1: Comparison of Halogen Properties and Their Electronic Influence

HalogenElectronegativity (Pauling Scale)Primary Electronic EffectPotential for Halogen Bonding
Fluorine3.98Strong Inductive Withdrawal (-I)Weak
Bromine2.96Inductive Withdrawal (-I), Weak Resonance Donation (+R)Significant

Steric and Electronic Effects of 4-Bromo-3-fluorophenyl Substituent on Imidazole Core Reactivity

The 4-bromo-3-fluorophenyl group imparts both steric and electronic effects that modulate the reactivity of the imidazole core.

Electronic Effects: The strong inductive effects of both fluorine and bromine make the phenyl ring electron-deficient. This electronic pull is transmitted to the imidazole ring, reducing its inherent nucleophilicity. The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base. researchgate.net The electron-withdrawing substituent will decrease the pKa of the imidazole N-H proton, making it more acidic, and decrease the basicity of the sp²-hybridized nitrogen atom. nih.gov

Steric Effects: The size of the substituents on the phenyl ring can influence the conformation of the molecule and the accessibility of the imidazole ring to reacting species. Steric hindrance can play a crucial role in directing the regioselectivity of reactions involving the imidazole core. mdpi.comnih.gov The bromine atom, being larger than fluorine, contributes more significantly to steric bulk at the 4-position of the phenyl ring. This can influence the rotational barrier around the C-C bond connecting the phenyl and imidazole rings, potentially favoring certain conformations that may either shield or expose the reactive sites on the imidazole.

Positional Effects of Substituents on Imidazole Scaffold Properties

The specific ortho, meta, and para positioning of substituents on a phenyl ring attached to an imidazole scaffold has a profound impact on the molecule's properties. In 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, the fluorine is at the meta-position and the bromine is at the para-position relative to the imidazole ring.

Meta-Position (Fluorine): At the meta-position, the strong -I effect of fluorine dominates, effectively withdrawing electron density from the phenyl ring. Its resonance effect is not transmitted to the carbon atom attached to the imidazole ring from this position.

Para-Position (Bromine): At the para-position, bromine exerts both an inductive withdrawing effect and a weak resonance donating effect (+R). The inductive effect generally outweighs the resonance effect for halogens, leading to a net electron withdrawal. This position is also critical for potential intermolecular interactions like halogen bonding. researchgate.net

The combined effect of this 3,4-dihalo substitution pattern is a significant reduction in the electron density of the phenyl ring, which subsequently deactivates the imidazole ring towards electrophilic attack but may activate the N-H proton for deprotonation. The precise positioning of these halogens creates a unique electrostatic potential map across the molecule, which is critical for its interaction with other molecules or biological receptors. nih.gov

Correlation between Electronic Structure Parameters (e.g., HOMO-LUMO) and Chemical Reactivity

According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity. irjweb.comajchem-a.com

A small HOMO-LUMO gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity, as more energy is required to promote an electron from the HOMO to the LUMO. irjweb.com

For this compound, the electron-withdrawing halogen substituents are expected to lower the energy of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would require computational calculations, but it is a key determinant of the molecule's reactivity profile. A smaller gap would suggest a higher propensity to engage in chemical reactions.

Table 2: Illustrative Correlation between HOMO-LUMO Gap and Reactivity in Substituted Imidazoles

Substituent on Phenyl RingHOMO Energy (eV) (Hypothetical)LUMO Energy (eV) (Hypothetical)HOMO-LUMO Gap (ΔE) (eV) (Hypothetical)Predicted Chemical Reactivity
None (Phenyl)-6.0-1.54.5Moderate
4-Fluoro-6.2-1.74.5Moderate
4-Bromo-6.1-1.84.3Higher
4-Bromo-3-fluoro-6.4-2.24.2High

This table provides hypothetical data to illustrate the general principle that electron-withdrawing groups can decrease the HOMO-LUMO gap, thereby increasing predicted reactivity.

Future Directions in Research on 2 4 Bromo 3 Fluorophenyl 1h Imidazole

Development of Novel and Sustainable Synthetic Pathways

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry, yet traditional methods often involve harsh conditions or generate significant waste. Future research must prioritize the development of green and sustainable pathways to 2-(4-Bromo-3-fluorophenyl)-1H-imidazole. Modern synthetic tools offer promising alternatives to conventional heating and catalyst systems. researchgate.net

Key areas for exploration include:

Ultrasound and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. researchgate.net

Catalyst-Free Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine multiple starting materials without the need for a catalyst represents a highly atom-economical and environmentally friendly approach. ias.ac.in

Use of Reusable Catalysts: Investigating solid catalysts, such as zeolites, that can be easily recovered and reused for multiple reaction cycles would significantly improve the sustainability of the synthesis. nih.gov

Solvent-Free or Green Solvent Conditions: Eliminating hazardous organic solvents in favor of solvent-free reactions or benign alternatives like water is a critical goal for sustainable chemistry. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Imidazole (B134444) Synthesis

Feature Traditional Methods Proposed Sustainable Pathways
Energy Input Often requires prolonged conventional heating. Utilizes efficient energy sources like microwaves or ultrasound. researchgate.net
Catalyst May use homogeneous or hazardous catalysts. Employs reusable solid catalysts (e.g., zeolites) or catalyst-free systems. ias.ac.innih.gov
Solvent Frequently relies on volatile organic compounds (VOCs). Promotes solvent-free conditions or the use of green solvents. researchgate.net
Efficiency Can involve multiple steps with intermediate purification. Focuses on one-pot, multicomponent reactions to improve atom economy.

| Waste Generation | Higher potential for byproducts and solvent waste. | Minimizes waste through cleaner reactions and catalyst recycling. |

Exploration of Advanced Functionalization Strategies for Material Science Applications

The this compound scaffold possesses multiple reactive sites, making it an ideal candidate for advanced functionalization. Strategic modification of this core structure is crucial for tuning its electronic and photophysical properties for applications in material science.

Future research should focus on:

C–H Functionalization: Direct functionalization of the imidazole ring's C–H bonds is a powerful, atom-economical strategy to introduce new substituents. acs.org Nickel-catalyzed C–H arylation and alkenylation, for example, could be employed to synthesize novel derivatives with extended π-conjugation, which is desirable for organic electronics. nih.gov Palladium-catalyzed conditions have also shown promise for the selective arylation of imidazole cores. acs.org

Cross-Coupling Reactions: The carbon-bromine bond on the phenyl ring is a prime site for well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the introduction of a wide array of functional groups, enabling the systematic tuning of the molecule's properties for use in organic light-emitting diodes (OLEDs), sensors, or as building blocks for larger functional materials.

N-Functionalization of the Imidazole Ring: The secondary amine (N-H) of the imidazole ring provides another handle for modification, allowing for the attachment of various alkyl or aryl groups that can influence solubility, molecular packing, and intermolecular interactions.

Table 2: Potential Functionalization Strategies and Applications

Site of Functionalization Reaction Type Potential Application
Imidazole C2/C4/C5 Position Direct C–H Arylation/Alkenylation acs.orgnih.gov Development of organic semiconductors and photonic materials.
Phenyl Ring (C-Br Bond) Suzuki or Sonogashira Cross-Coupling Tuning of photophysical properties for OLEDs and fluorescent probes.

Deeper Computational Modeling of Complex Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the molecular properties and behavior of complex organic molecules. science.govnih.gov Applying these methods to this compound can guide synthetic efforts and predict its suitability for various applications.

Future computational investigations should include:

Ground-State Properties: Using DFT methods like B3LYP to calculate the optimized molecular geometry, electronic structure, dipole moment, and molecular electrostatic potential (MEP). science.gov This can help identify reactive sites and understand the influence of the bromo- and fluoro-substituents on the molecule's electron distribution. nih.govnih.gov

Excited-State Properties: Employing TD-DFT to predict the UV-Vis absorption and emission spectra. louisville.edu These calculations are essential for understanding the molecule's photophysical properties and assessing its potential as a fluorophore or component in optoelectronic devices.

Reactivity and Stability: Calculating frontier molecular orbital energies (HOMO-LUMO gap) to predict the molecule's chemical reactivity, kinetic stability, and charge transport properties. nih.gov

Intermolecular Interactions: Modeling dimers or larger clusters to quantify the strength and nature of non-covalent interactions, which is critical for understanding its solid-state behavior (see Section 7.4).

Table 3: Computational Methods and Predicted Properties

Computational Method Target Properties Relevance
DFT (e.g., B3LYP) Optimized geometry, electron density, HOMO-LUMO gap, dipole moment. science.gov Predicts stability, reactivity, and fundamental electronic characteristics. nih.gov
TD-DFT UV-Vis absorption and emission spectra, excited state energies. louisville.edu Essential for designing molecules for optical and optoelectronic applications.
NBO Analysis Charge delocalization, intramolecular interactions. Provides insight into electronic stability and bonding.

| MEP Mapping | Electrostatic potential surface. | Identifies sites susceptible to electrophilic and nucleophilic attack. |

Investigations into Non-Covalent Interactions and Crystal Engineering

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The subject molecule is exceptionally well-suited for such studies due to the presence of multiple functional groups capable of forming specific and directional non-covalent interactions. semanticscholar.org

Key research directions in this area are:

Halogen Bonding: The bromine and fluorine atoms on the phenyl ring can act as halogen bond donors. Investigating the formation of C–Br···N/O and C–F···N/O halogen bonds with various acceptor molecules could lead to the construction of predictable supramolecular assemblies and co-crystals. rsc.org Intermolecular Br···Br interactions can also serve as "supramolecular staples" to stabilize crystal lattices. semanticscholar.org

Hydrogen Bonding: The imidazole N-H group is a strong hydrogen bond donor, while the sp2-hybridized nitrogen atom is a potent acceptor. This donor-acceptor capability can be exploited to form robust chains, layers, or 3D networks in the solid state.

π-Stacking: The aromatic imidazole and phenyl rings can participate in π-π stacking interactions, which are crucial for stabilizing crystal structures and influencing the electronic properties of materials.

Co-crystal Formation: A systematic exploration of co-crystal formation with other molecules (co-formers) could be used to modify the physical properties of the compound. elsevierpure.com This solvent-free approach driven by non-covalent interactions offers a novel strategy for creating new hybrid materials. elsevierpure.com

Table 4: Key Non-Covalent Interactions and Their Role in Crystal Engineering

Interaction Type Participating Groups Potential Role in Supramolecular Assembly
Halogen Bond C-Br, C-F (donors); Imidazole N (acceptor) Directs molecular assembly, forms co-crystals, enhances thermal stability. semanticscholar.orgrsc.org
Hydrogen Bond Imidazole N-H (donor); Imidazole N (acceptor) Formation of robust 1D, 2D, or 3D supramolecular networks.
π-π Stacking Phenyl and Imidazole rings Influences crystal packing density and charge transport properties.

| Combined Interactions | All of the above | Interplay of multiple weak forces to create complex and functional solid-state architectures. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with ammonia and glyoxal derivatives under acidic conditions. For example, substituted imidazoles are synthesized via the Debus-Radziszewski reaction, where bromo- and fluoro-substituted benzaldehydes react with ammonium acetate and glyoxal in refluxing ethanol . Optimization includes adjusting stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, ammonium acetate, and glyoxal), solvent choice (ethanol or acetic acid), and reaction time (6–12 hours). Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazole ring structure and substituent positions. For instance, aromatic protons appear as doublets in δ 7.2–8.0 ppm, while imidazole protons resonate at δ 7.8–8.2 ppm. Fluorine coupling (J=810HzJ = 8–10 \, \text{Hz}) and bromine isotopic patterns aid in identifying substituents .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) are diagnostic. The N-H stretch (3100–3300 cm1^{-1}) confirms the 1H-imidazole tautomer .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 281.0 for C9_9H7_7BrFN2_2) and isotopic patterns for bromine (1:1 ratio for 79^{79}Br and 81^{81}Br) .

Q. What safety protocols are essential for handling halogenated imidazole derivatives?

  • Methodological Answer : Halogenated compounds require PPE (gloves, goggles, lab coats) and use in fume hoods due to potential toxicity. Avoid inhalation and skin contact. Waste disposal should follow halogen-specific guidelines (e.g., neutralization before disposal). Storage in amber vials at 4°C prevents photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths and angles. For example, the imidazole ring typically shows C-N bond lengths of ~1.31–1.38 Å. Tools like SHELXL refine structures by minimizing residuals (R-factor < 5%) and validating geometry via Platon/CHECKCIF. Hydrogen bonding (e.g., N-H···Br interactions) and π-stacking can be analyzed using Olex2 or Mercury .

Q. What mechanisms underlie the biological activity of halogenated imidazoles, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : Bromine and fluorine enhance lipophilicity and target binding (e.g., enzyme inhibition). For SAR:

  • Enzyme Assays : Test inhibition of targets like cytochrome P450 or kinases using fluorogenic substrates.
  • Computational Modeling : Dock the compound into protein active sites (AutoDock Vina) and calculate binding energies. Substituent effects (e.g., electron-withdrawing F vs. Br) correlate with activity trends .
  • QSAR Studies : Use descriptors like Hammett constants (σ) for substituents to model bioactivity. A bromine (σ = 0.23) may increase potency compared to chlorine (σ = 0.47) .

Q. How can computational methods address discrepancies in experimental data (e.g., NMR vs. XRD)?

  • Methodological Answer : Discrepancies in tautomerism (1H- vs. 3H-imidazole) can be resolved via:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare NMR chemical shifts (GIAO method) with experimental data.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) influencing XRD vs. solution-state NMR differences .

Q. What strategies improve the yield of this compound in scaled-up syntheses?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. hours) and improves yield by 10–15% .
  • Catalyst Screening : Use iodine or zeolites to accelerate cyclization.
  • Flow Chemistry : Enhances reproducibility and heat transfer in continuous reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.